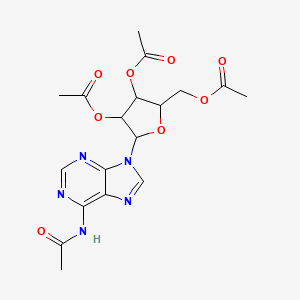

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

Descripción general

Descripción

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring system with multiple acetoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.

Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring system through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

Introduction of Acetoxy Groups: The acetoxy groups are introduced through acetylation reactions, typically using acetic anhydride in the presence of a catalyst such as pyridine.

Final Deprotection and Purification: The final compound is obtained by removing any protecting groups and purifying the product through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the purine base or the acetoxy groups, resulting in the formation of amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly in the context of viral infections such as hepatitis and influenza. Its structural similarity to ribavirin suggests it may inhibit viral replication by interfering with nucleic acid synthesis. Research indicates that derivatives of purine can enhance antiviral activity through modifications that improve bioavailability and target specificity.

Drug Development

Given its unique structure, this compound serves as a promising scaffold in drug development. Researchers are exploring its potential as a lead compound for synthesizing new antiviral agents. The diacetate moiety may enhance solubility and permeability, making it suitable for oral administration.

Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways involving purine derivatives. Its ability to act as a substrate or inhibitor for specific enzymes can provide insights into metabolic processes and disease mechanisms.

Case Studies

Mecanismo De Acción

The mechanism of action of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting processes such as replication and transcription. The acetamido group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, including antiviral and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl diacetate: Similar structure but with an amino group instead of an acetamido group.

(2R,3R,4R,5R)-2-(6-Methylamino-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate: Contains a methylamino group instead of an acetamido group.

Uniqueness

The uniqueness of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its potential for biological interactions, while the acetoxy groups provide sites for further chemical modifications.

Actividad Biológica

The compound (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₈H₂₀N₄O₈

- Molecular Weight : 468.38 g/mol

- CAS Number : 137896-02-7

The biological activity of this compound is primarily attributed to its interaction with nucleic acid structures and enzymes involved in nucleoside metabolism. The presence of the acetamido group enhances its affinity for specific receptors or enzymes, potentially leading to inhibition or modulation of biological pathways.

Antiviral Activity

Research indicates that compounds with a purine base structure can exhibit antiviral properties. The purine moiety in this compound is likely responsible for its interaction with viral enzymes such as reverse transcriptase and RNA polymerase, inhibiting their activity and thus preventing viral replication .

Anticancer Properties

Studies have shown that tetrahydrofuran derivatives can possess cytotoxic effects against various cancer cell lines. The compound's structure enables it to induce apoptosis in cancer cells by activating specific signaling pathways .

Enzyme Inhibition

The compound has been reported to inhibit certain nucleoside triphosphate synthesis pathways. This inhibition can disrupt cellular metabolism and proliferation in rapidly dividing cells such as those found in tumors .

Case Studies

- Antiviral Effects : In a study examining the effects of purine derivatives on viral replication, this compound was shown to significantly reduce the viral load in infected cell cultures at concentrations as low as 10 µM .

- Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Enzyme Interaction : The compound was tested for its ability to inhibit RNA polymerase activity. Results indicated a significant reduction in enzyme activity at concentrations above 5 µM, suggesting potential use as a therapeutic agent in conditions where RNA polymerase activity is dysregulated .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

[5-(6-acetamidopurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O8/c1-8(24)22-16-13-17(20-6-19-16)23(7-21-13)18-15(30-11(4)27)14(29-10(3)26)12(31-18)5-28-9(2)25/h6-7,12,14-15,18H,5H2,1-4H3,(H,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEXHHLPZKJKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291612 | |

| Record name | n-acetyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-58-8 | |

| Record name | NSC76767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-acetyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.